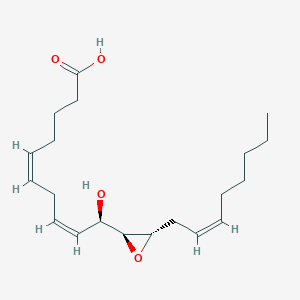

(10R)-Hepoxilin B3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(10R)-Hepoxilin B3 is a bioactive lipid derived from arachidonic acid. It belongs to the family of hepoxilins, which are known for their role in various physiological processes, including inflammation and cellular signaling. This compound is characterized by its unique structure, which includes an epoxide group and multiple hydroxyl groups, contributing to its biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (10R)-Hepoxilin B3 typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by lipoxygenases, which introduce oxygen into the arachidonic acid molecule, leading to the formation of hydroperoxides. These hydroperoxides are then converted into hepoxilins through a series of enzymatic reactions.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis and the need for specific enzymes. advancements in biotechnology and enzyme engineering may pave the way for more efficient production methods in the future.

Analyse Des Réactions Chimiques

Types of Reactions

(10R)-Hepoxilin B3 undergoes various chemical reactions, including:

Oxidation: The epoxide group can be further oxidized to form diols.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of esters or ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Acid chlorides or alkyl halides are typical reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions include diols, alcohols, esters, and ethers, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Inflammation Modulation

Pro-inflammatory Actions:

(10R)-Hepoxilin B3 has been shown to enhance inflammatory responses. In studies involving human neutrophils, it stimulates chemotaxis and increases capillary permeability, contributing to the inflammatory process associated with conditions such as psoriasis. The concentration of this compound in psoriatic lesions is significantly higher than in normal skin, suggesting its role in exacerbating inflammatory skin diseases .

Case Study: Psoriasis

Research indicates that this compound levels are over 16-fold higher in psoriatic lesions compared to normal epidermis. Its metabolite, Trioxilin B3, is also present at elevated levels, implying a significant involvement of these compounds in the pathophysiology of psoriasis .

Pain Perception

Hyperalgesia and Allodynia:

this compound contributes to pain perception mechanisms by activating TRPV1 and TRPA1 receptors in spinal cord neurons. These receptors are crucial for the sensation of pain, particularly in response to inflammatory stimuli . Studies have demonstrated that administration of this compound leads to increased sensitivity to painful stimuli in animal models .

Metabolic Effects

Insulin Secretion:

In isolated rat pancreatic islet cells, this compound has been observed to potentiate insulin secretion in response to glucose. This effect requires relatively high concentrations of the compound, suggesting its potential utility in managing diabetes or metabolic disorders .

Oxidative Stress Response

Cellular Defense Mechanisms:

this compound plays a role in cellular responses to oxidative stress. In pancreatic islet cells exposed to oxidative conditions, it promotes the secretion of protective enzymes that mitigate cellular damage. This suggests a potential therapeutic application in conditions characterized by oxidative stress .

Data Table: Summary of Applications

Potential Therapeutic Applications

The diverse biological activities of this compound suggest several potential therapeutic applications:

- Anti-inflammatory Drugs: Given its role in modulating inflammation, this compound could serve as a basis for developing new anti-inflammatory agents.

- Pain Management: Targeting pain pathways influenced by this compound may lead to novel analgesics.

- Diabetes Treatment: Its effects on insulin secretion highlight its potential as a therapeutic agent for diabetes management.

- Oxidative Stress Mitigation: Developing compounds that mimic or enhance its protective effects against oxidative stress could be beneficial for various metabolic disorders.

Mécanisme D'action

The mechanism of action of (10R)-Hepoxilin B3 involves its interaction with specific receptors and enzymes in the body. It acts as a signaling molecule, modulating various cellular pathways involved in inflammation and immune response. The epoxide and hydroxyl groups in its structure are crucial for its biological activity, allowing it to interact with proteins and other biomolecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

(10S)-Hepoxilin B3: An isomer of (10R)-Hepoxilin B3 with similar biological activity but different stereochemistry.

Hepoxilin A3: Another member of the hepoxilin family with distinct structural features and biological functions.

Leukotrienes: Bioactive lipids derived from arachidonic acid, involved in inflammation and immune response.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both epoxide and hydroxyl groups, which contribute to its distinct biological activity and interactions with cellular targets.

Propriétés

Formule moléculaire |

C20H32O4 |

|---|---|

Poids moléculaire |

336.5 g/mol |

Nom IUPAC |

(5Z,8Z,10R)-10-hydroxy-10-[(2S,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,8-dienoic acid |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-9-12-15-18-20(24-18)17(21)14-11-8-6-7-10-13-16-19(22)23/h6-7,9,11-12,14,17-18,20-21H,2-5,8,10,13,15-16H2,1H3,(H,22,23)/b7-6-,12-9-,14-11-/t17-,18+,20+/m1/s1 |

Clé InChI |

DWNBPRRXEVJMPO-OANGEUSWSA-N |

SMILES isomérique |

CCCCC/C=C\C[C@H]1[C@@H](O1)[C@@H](/C=C\C/C=C\CCCC(=O)O)O |

SMILES canonique |

CCCCCC=CCC1C(O1)C(C=CCC=CCCCC(=O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.